(R)-2-(Pyrrolidin-3-yloxy)benzonitrile
Description
Properties
CAS No. |
900512-37-0 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]oxybenzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-7-9-3-1-2-4-11(9)14-10-5-6-13-8-10/h1-4,10,13H,5-6,8H2/t10-/m1/s1 |
InChI Key |
VKMTWOYNRLOFJE-SNVBAGLBSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=C2C#N |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-3-yloxy)benzonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Ether Formation: The pyrrolidine ring is then coupled with a benzonitrile derivative through an etherification reaction. This can be achieved using reagents such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for ®-2-(Pyrrolidin-3-yloxy)benzonitrile would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the pyrrolidine ring or the benzonitrile moiety.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring or benzonitrile.
Reduction: Amino derivatives of the benzonitrile moiety.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-3-yloxy)benzonitrile would depend on its specific interactions with molecular targets. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogs in Receptor Targeting
a. (R)-2-(2-Hydroxy-3-(Isopropylamino)propoxy)benzonitrile ()
- Structure: Shares the benzonitrile backbone but replaces the pyrrolidin-3-yloxy group with a hydroxy-isopropylamino-propoxy chain.
- Function: Acts as a β-adrenoceptor (β-AR) antagonist.
- Key Differences: The fluorinated derivative of this compound exhibits instability, limiting its utility in radiolabeling applications . (R)-2-(Pyrrolidin-3-yloxy)benzonitrile’s pyrrolidine group may enhance metabolic stability compared to the hydroxy-isopropylamino chain.
b. TC2242 (4-(5-(Quinuclidin-2-yl)pyridin-3-yloxy)benzonitrile) ()
- Structure : Features a pyridine-quinuclidine substituent instead of pyrrolidine.
- Function : A nicotinic receptor ligand with demonstrated selectivity for α4β2* subtypes.
- Key Differences: The quinuclidine-pyridine system in TC2242 likely enhances affinity for nicotinic receptors, whereas the pyrrolidine group in the target compound may favor interactions with adrenoceptors or other targets .
Fluorescent and Photophysical Analogs
a. (E)-4-(2-(Naphtho[1,2-d]oxazole-2-yl)vinyl)benzonitrile ()
- Structure : Contains a naphthooxazole-vinyl extension linked to benzonitrile.
- Function : Fluorescent probe with high quantum yields (0.7–1.0).
- Key Differences :
Pharmaceutical Derivatives with Quinazolinone Moieties ()
- Structure: 4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile includes a fused quinazolinone ring.
- Function : Anticancer or kinase-inhibiting activity.
- Key Differences: The quinazolinone ring introduces hydrogen-bonding and planar aromatic features absent in the target compound, likely leading to distinct pharmacological profiles .
OLED Materials ()
- Structure: Derivatives like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile incorporate phenoxazine and carbazole groups.
- Function : Thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs).
- Key Differences :
- The extended aromatic systems in OLED materials enable charge transport and emission, whereas the target compound’s simpler structure lacks such electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
